

# Spectroscopic Profile of Daturametelin I: A Technical Guide

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## Compound of Interest

Compound Name: *Daturametelin I*

Cat. No.: *B1162029*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daturametelin I**, a withanolide isolated from *Datura metel* L. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data

The structural elucidation of **Daturametelin I** has been accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

### NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Daturametelin I** were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Daturametelin I** in  $\text{CD}_3\text{OD}$

Position	$\delta$ H (ppm), Multiplicity (J in Hz)	$\delta$ C (ppm)
1	-	208.7
2	5.95, d (10.0)	129.8
3	6.80, dd (10.0, 6.0)	145.2
4	3.25, m	74.0
5	-	157.4
6	5.65, d (6.0)	125.9
7	3.32, m	56.9
8	1.85, m	32.5
9	2.15, m	42.6
10	-	55.2
11	2.05, m	22.5
12	4.10, br s	69.8
13	-	45.8
14	2.30, m	56.2
15	1.65, m	25.4
16	2.45, m	35.6
17	2.55, m	54.8
18	0.95, s	14.2
19	1.43, s	19.5
20	2.65, m	41.3
21	1.10, d (7.0)	12.5
22	4.45, dt (12.0, 4.0)	80.5
23	2.20, m	31.8

24	-	150.2
25	-	122.5
26	-	167.5
27	4.30, s	60.1
28	1.98, s	20.8
OMe-7	3.32, s	56.9
Glc-1'	4.35, d (8.0)	104.5
Glc-2'	3.20, m	75.2
Glc-3'	3.35, m	78.0
Glc-4'	3.28, m	71.5
Glc-5'	3.40, m	77.8
Glc-6'a	3.85, dd (12.0, 2.0)	62.8
Glc-6'b	3.65, dd (12.0, 5.5)	

Data compiled from Ma et al., 2006.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for **Daturametelin I**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion
ESI-MS	793.3655	C <sub>40</sub> H <sub>58</sub> O <sub>15</sub> Na	[M+Na] <sup>+</sup>

Data compiled from Xu et al., 2018.

## Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of **Daturametelin I**.

### Isolation of Daturametelin I

**Daturametelin I** is typically isolated from the seeds or leaves of *Datura metel* L. A general procedure involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the withanolides (often the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification. These steps may include:
  - **Silica Gel Column Chromatography:** A primary separation technique using a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.
  - **Sephadex LH-20 Column Chromatography:** To remove pigments and other impurities.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

### NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

- **Sample Preparation:** A few milligrams of the purified **Daturametelin I** are dissolved in a deuterated solvent, typically methanol- $d_4$  ( $CD_3OD$ ), and transferred to an NMR tube.

- **Data Acquisition:** A suite of 1D and 2D NMR experiments are performed to elucidate the structure. These include:
  - $^1\text{H}$  NMR: To determine the proton environment and their multiplicities.
  - $^{13}\text{C}$  NMR: To identify the number and types of carbon atoms.
  - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

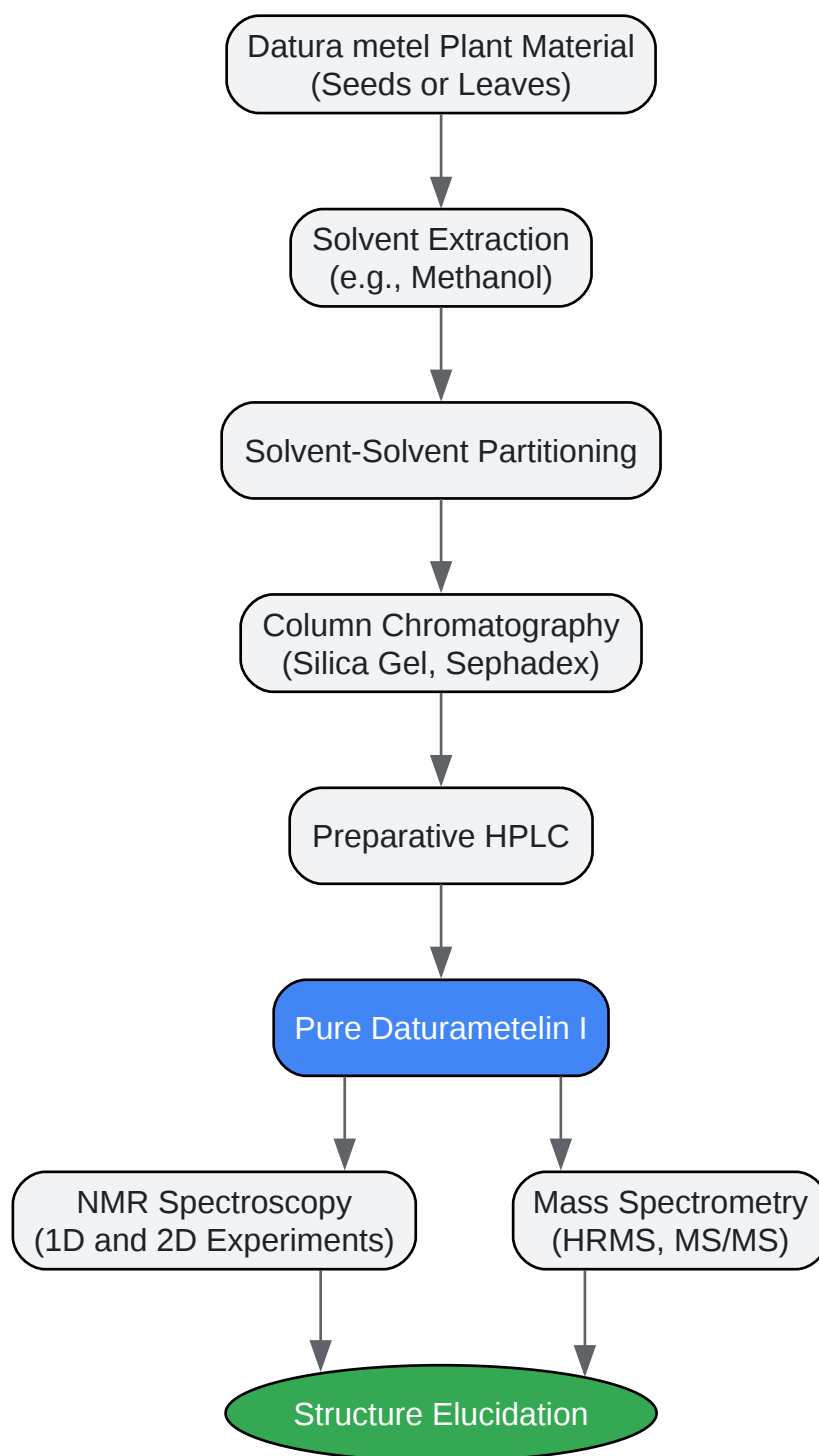
## Mass Spectrometry

Mass spectra are acquired using a high-resolution mass spectrometer.

- **Sample Introduction:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).
- **Data Acquisition:** The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

## Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Daturametelin I**.



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Caption: Isolation and structural elucidation workflow for **Daturametelin I**.

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